molecular formula C47H54N5O9P B13404292 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No.: B13404292
M. Wt: 863.9 g/mol
InChI Key: JFFSFQRVIPPCBC-UHFFFAOYSA-N
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Description

“N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide” is a complex organic compound that features multiple functional groups, including methoxy, cyano, and oxopyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Formation of the oxopyrimidinyl core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl groups: This step may involve nucleophilic aromatic substitution reactions.

    Attachment of the cyanoethoxy and phosphanyl groups: These groups can be introduced through substitution reactions using appropriate reagents.

    Final assembly: The final steps would involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Medicine

    Therapeutic agents:

Industry

    Materials science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide: Similar compounds may include those with variations in the functional groups, such as different substituents on the aromatic rings or modifications to the oxopyrimidinyl core.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural combination of a pyrimidine ring, methoxy groups, and a phosphanyl moiety, contributing to its diverse biological activities. Its molecular formula is C44H49N5O9PC_{44}H_{49}N_{5}O_{9}P, with a molecular weight of approximately 879.9 g/mol.

Structural Analysis

Component Description
Pyrimidine RingContributes to potential nucleic acid interactions.
Methoxy GroupsEnhance lipophilicity and possibly bioavailability.
Phosphanyl MoietyMay interact with enzymes, influencing various biochemical pathways.

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer activity . Research suggests that it may inhibit the proliferation of cancer cells through the modulation of specific signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

This compound has also shown anti-inflammatory properties in vitro. It appears to downregulate pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

The mechanism of action likely involves interactions with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to cellular receptors, altering their activity and influencing downstream signaling cascades.

Study 1: Anticancer Activity Assessment

In a recent study, the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent decrease in cell viability, with IC50 values reported at 25 µM for MCF-7 and 30 µM for A549 cells. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.

Study 2: Anti-inflammatory Activity Evaluation

Another study focused on the anti-inflammatory effects using LPS-stimulated macrophages. The compound significantly reduced the production of TNF-alpha and IL-6 by 40% and 35%, respectively, at concentrations of 10 µM. These findings suggest its potential as a therapeutic agent in treating inflammatory diseases.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-42-40(60-45(43(42)57-7)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFSFQRVIPPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

863.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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